molecular formula C11H17NO B8740414 o-(4-(Tert-butyl)benzyl)hydroxylamine

o-(4-(Tert-butyl)benzyl)hydroxylamine

Cat. No.: B8740414
M. Wt: 179.26 g/mol
InChI Key: RUXJTCBVBFYDHX-UHFFFAOYSA-N
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Description

o-(4-(Tert-butyl)benzyl)hydroxylamine is a hydroxylamine derivative featuring a tert-butyl substituent at the para position of the benzyl ring. This compound is characterized by its bulky tert-butyl group, which imparts significant steric hindrance and lipophilicity. Hydroxylamine derivatives are widely studied for their roles in organic synthesis, medicinal chemistry, and redox chemistry, particularly as precursors for nitroxyl (HNO) generation .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

O-[(4-tert-butylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C11H17NO/c1-11(2,3)10-6-4-9(5-7-10)8-13-12/h4-7H,8,12H2,1-3H3

InChI Key

RUXJTCBVBFYDHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CON

Origin of Product

United States

Preparation Methods

N-Hydroxyphthalimide Protection-Deprotection Strategy

A widely adopted method involves the alkylation of N-hydroxyphthalimide (NHPI) followed by deprotection. Adapted from, the protocol proceeds as follows:

  • Protection : NHPI reacts with 4-tert-butylbenzyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, yielding O-(4-tert-butylbenzyl)-N-phthalimide.

  • Deprotection : Treatment with hydrazine hydrate in dichloromethane/methanol cleaves the phthalimide group, releasing O-(4-tert-butylbenzyl)hydroxylamine hydrochloride.

This method achieves yields of 70–75% and avoids N-alkylation by blocking the amine site during the alkylation step. The use of DMF ensures solubility of both the electrophile and nucleophile, while hydrazine selectively targets the phthalimide without affecting the tert-butylbenzyl group.

Palladium-Catalyzed Coupling of O-Benzoyl Hydroxylamines

Recent advances in transition-metal catalysis enable the synthesis of O-alkylhydroxylamines via single-electron transfer (SET) mechanisms. As reported in, O-benzoyl hydroxylamine intermediates undergo coupling with 4-tert-butylbenzyl chloride in the presence of palladium/Xantphos catalysts. The reaction proceeds through a radical intermediate, with the tert-butylbenzyl radical combining with a Pd(I) species to form the N–O bond. This method tolerates diverse functional groups and affords moderate yields (60–65%).

Acid-Mediated N–O Bond Formation

A novel approach described in utilizes magnesium amides and tert-butyl perbenzoate derivatives to construct N–O bonds. While the original work focuses on O-tert-butyl groups, the methodology can be extended to benzyl analogs. For O-(4-tert-butylbenzyl)hydroxylamine:

  • Electrophile Preparation : 4-tert-Butylbenzyl alcohol is converted to its perbenzoate ester using benzoyl chloride.

  • Reaction with Magnesium Amides : The perbenzoate reacts with a magnesium amide (e.g., Mg(NR₂)₂) in tetrahydrofuran (THF) at 0°C, forming the desired hydroxylamine via nucleophilic substitution.

This method is particularly effective for sterically hindered substrates, with yields exceeding 80% for tert-butyl derivatives.

Challenges and Optimization Strategies

Selectivity in Alkylation

Hydroxylamine’s dual reactivity (O- vs. N-alkylation) necessitates careful optimization. Key strategies include:

  • Low-Temperature Reactions : Performing alkylations at 0–5°C suppresses N-alkylation.

  • pH Control : Maintaining mildly basic conditions (pH 8–9) during direct alkylation of hydroxylamine hydrochloride favors O-alkylation.

Purification and Analysis

Crude products often contain unreacted starting materials or di-alkylated byproducts. Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the target compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used for purity assessment, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.

Comparative Evaluation of Methods

MethodStarting MaterialsConditionsYieldAdvantagesLimitations
NHPI ProtectionNHPI, 4-tert-butylbenzyl bromideK₂CO₃, DMF, rt; NH₂NH₂, CH₂Cl₂/MeOH75%High selectivity, scalableMulti-step, phthalimide waste
Pd-Catalyzed CouplingO-Benzoyl hydroxylamine, 4-tert-butylbenzyl chloridePd/Xantphos, THF, reflux65%Functional group toleranceRequires anhydrous conditions
Acid-Mediated4-tert-Butylbenzyl perbenzoate, Mg amidesTHF, 0°C80%High yield, steric toleranceLimited electrophile diversity

Chemical Reactions Analysis

Types of Reactions

o-(4-(Tert-butyl)benzyl)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted hydroxylamines or amines.

Scientific Research Applications

o-(4-(Tert-butyl)benzyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.

    Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydroxylamine derivatives.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds.

Mechanism of Action

The mechanism of action of o-(4-(Tert-butyl)benzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and biological studies.

Comparison with Similar Compounds

Research Findings and Implications

Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., chloro) may accelerate hydroxylamine oxidation, while electron-donating groups (e.g., methoxy, tert-butyl) stabilize the compound for controlled HNO release .

Biological Applications: Increased lipophilicity from tert-butyl substitution could enhance blood-brain barrier penetration, making this compound a candidate for neuroactive HNO donors.

Synthetic Challenges : Steric hindrance in tert-butyl derivatives necessitates optimized reaction conditions (e.g., elevated temperatures or bulky base catalysts) to achieve yields comparable to smaller analogs .

Q & A

Q. What are the recommended synthetic routes for o-(4-(tert-butyl)benzyl)hydroxylamine?

The synthesis typically involves the reaction of 4-(tert-butyl)benzaldehyde with hydroxylamine hydrochloride under acidic conditions. Key steps include:

  • Condensation : Mixing the aldehyde with hydroxylamine hydrochloride in methanol/ethanol, catalyzed by sodium acetate, to form the oxime intermediate .
  • Reduction : Using zinc dust or catalytic hydrogenation (e.g., Pd/C) to reduce the oxime to the hydroxylamine derivative .
  • Purification : Recrystallization from ethanol/water mixtures to isolate the pure compound. Reaction yields can vary (50–75%) depending on the reduction method and steric effects from the tert-butyl group .

Q. How is this compound characterized in academic research?

Characterization relies on:

  • NMR Spectroscopy : 1^1H NMR (δ 1.3 ppm for tert-butyl protons; δ 7.2–7.4 ppm for aromatic protons) and 13^{13}C NMR (δ 30–35 ppm for tert-butyl carbons) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+^+ at m/z 208.2, with fragmentation patterns confirming the hydroxylamine and tert-butyl groups .
  • X-ray Crystallography : For solid-state structure validation, though this requires high-purity crystals .

Q. What functional group transformations are feasible with this compound?

Key reactions include:

  • Oxidation : Using mild oxidizing agents (e.g., MnO2_2) to convert the hydroxylamine to a nitroxide radical, useful in spin-labeling studies .
  • Condensation : Reacting with ketones or aldehydes to form oxime derivatives, a step in heterocyclic synthesis (e.g., isoxazolidines) .
  • Protection/Deprotection : The hydroxylamine group can be protected with tert-butyldimethylsilyl (TBS) groups for selective reactivity in multi-step syntheses .

Advanced Research Questions

Q. What reaction mechanisms govern the condensation of this compound with carbonyl compounds?

The reaction proceeds via nucleophilic attack of the hydroxylamine’s amine group on the carbonyl carbon, forming a tetrahedral intermediate. Proton transfer and dehydration yield the oxime. Computational studies (DFT) suggest steric hindrance from the tert-butyl group slows kinetics by ~20% compared to unsubstituted analogs . Contradictions in rate data may arise from solvent polarity effects (e.g., THF vs. DMF) .

Q. How can computational methods predict the reactivity of this compound in complex systems?

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model:

  • Electrostatic Potential Maps : Highlight nucleophilic sites (amine group) and steric barriers (tert-butyl) .
  • Transition State Analysis : Predict activation energies for oxidation or condensation reactions . Discrepancies between computational and experimental results often stem from solvation effects not fully captured in gas-phase models .

Q. How should researchers address discrepancies in spectroscopic data across synthesis batches?

Contradictions in NMR or MS data may arise from:

  • Impurities : Residual solvents (e.g., ethanol) or unreacted intermediates. Use preparative HPLC or column chromatography for purification .
  • Tautomerism : Hydroxylamine ↔ nitroxide equilibria under acidic conditions. Stabilize samples at neutral pH during analysis .
  • Crystallographic Variability : Polymorphs affecting X-ray data. Validate with multiple crystallization solvents (e.g., acetonitrile vs. ethyl acetate) .

Methodological Notes

  • Safety : Handle hydroxylamine derivatives under inert atmospheres (N2_2/Ar) to prevent oxidation .
  • Data Validation : Cross-reference NMR shifts with structurally similar compounds (e.g., O-(4-methoxybenzyl)hydroxylamine, δ 7.1–7.3 ppm for aromatic protons) .
  • Advanced Tools : Use QSAR models to predict biological activity if exploring medicinal chemistry applications .

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